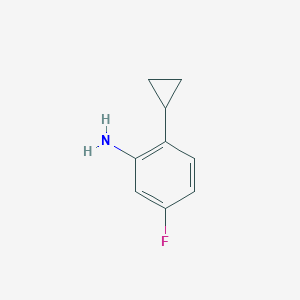
2-Cyclopropyl-5-fluoroaniline
Vue d'ensemble
Description
2-Cyclopropyl-5-fluoroaniline is a chemical compound with the molecular formula C9H10FN . It is a solid at room temperature .
Molecular Structure Analysis
The molecular weight of 2-Cyclopropyl-5-fluoroaniline is 151.18 g/mol . The InChI code for this compound is 1S/C9H10FN/c10-8-4-3-7 (5-9 (8)11)6-1-2-6/h3-6H,1-2,11H2 .Physical And Chemical Properties Analysis
2-Cyclopropyl-5-fluoroaniline is a solid at room temperature . It should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique
Enantioselective Modular Access to Polysubstituted Cyclopropylamines
The compound 2-Cyclopropyl-5-fluoroaniline is closely related to the cyclopropylamine (ACPA) framework, which is highly relevant in medicinal chemistry. A study by Li et al. (2019) highlights the importance of cyclopropylamines and details a multicomponent synthesis approach that enhances the efficiency of ACPA synthesis. This method is notable for enabling enantioselective access to ACPAs, thereby paving the way for the development of new multicomponent cyclopropylamine syntheses beyond amination processes (Li et al., 2019).
Insecticidal Applications
Another study focuses on the insecticidal properties of compounds structurally similar to 2-Cyclopropyl-5-fluoroaniline. Specifically, Shi et al. (2000) synthesized and tested 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles for their insecticidal activities against armyworms. This research provides valuable insights into the potential applications of fluoroaniline derivatives in the field of agriculture (Shi et al., 2000).
Divergent Rearrangements in Organic Synthesis
In a study by Luo et al. (2014), cyclopropyl-substituted fluoroepoxides, closely related to 2-Cyclopropyl-5-fluoroaniline, underwent divergent rearrangements involving C-F bond cleavage and formation. This research demonstrates the compound's potential role in synthesizing complex organic molecules through novel rearrangement pathways (Luo et al., 2014).
Photocatalytic Degradation Studies
Lin and Lin (2014) explored the photocatalytic degradation of 5-fluorouracil, a compound related to 2-Cyclopropyl-5-fluoroaniline, using UV/TiO2 in aqueous environments. This study is crucial for understanding the environmental impact and degradation pathways of fluoroaniline derivatives, with potential applications in wastewater treatment and environmental remediation (Lin & Lin, 2014).
Safety And Hazards
2-Cyclopropyl-5-fluoroaniline is classified as a warning hazard under the GHS07 pictogram. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-cyclopropyl-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJWWNLGOYGWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



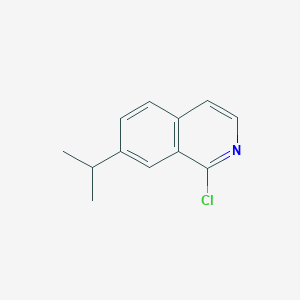
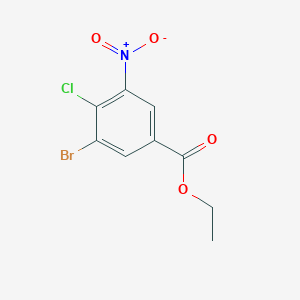
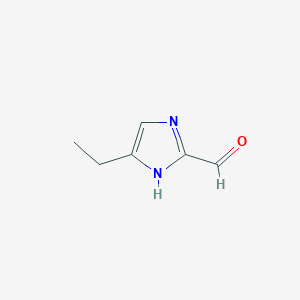
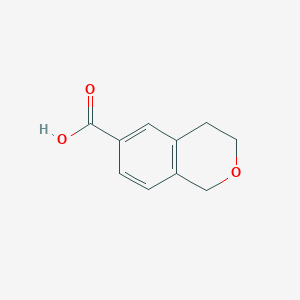

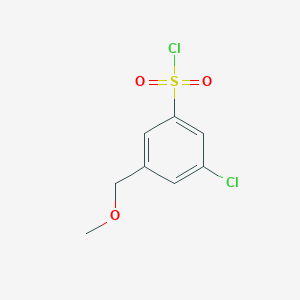
![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)




![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)
![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)